molecular formula C4H4BrNO B2793639 5-Bromo-2-methyloxazole CAS No. 1391740-17-2

5-Bromo-2-methyloxazole

Cat. No.: B2793639
CAS No.: 1391740-17-2
M. Wt: 161.986
InChI Key: ZEVVMJUKNUZQGC-UHFFFAOYSA-N
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Description

5-Bromo-2-methyloxazole is a heterocyclic organic compound with the molecular formula C4H4BrNO It is a derivative of oxazole, where a bromine atom is substituted at the fifth position and a methyl group at the second position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyloxazole typically involves the bromination of 2-methyloxazole. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. Each step is optimized for yield and purity, and the overall process is designed to be cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyloxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazoles, while coupling reactions can produce biaryl or heteroaryl compounds .

Scientific Research Applications

5-Bromo-2-methyloxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyloxazole involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and the oxazole ring contribute to its binding affinity and specificity. The compound can modulate the activity of its targets by acting as an inhibitor or activator, depending on the context of its use. The exact pathways involved vary based on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-methyloxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom makes it a versatile intermediate in organic synthesis, and its applications in medicinal chemistry and materials science highlight its importance.

Properties

IUPAC Name

5-bromo-2-methyl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO/c1-3-6-2-4(5)7-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVVMJUKNUZQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(O1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391740-17-2
Record name 5-bromo-2-methyl-1,3-oxazole
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